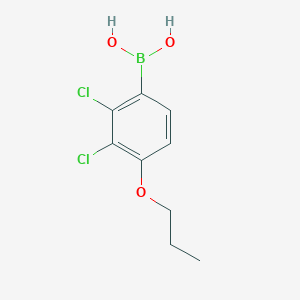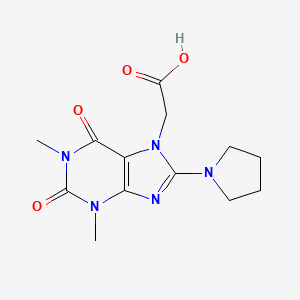
2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile of Pyrrolizine Derivatives
Pyrrolizine derivatives, including compounds structurally related to the one , have been explored for their dual inhibitory effects on cyclo-oxygenase and 5-lipoxygenase enzymes. These compounds exhibit a range of pharmacological activities, such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative properties, without causing gastrointestinal damage in animal models (Laufer et al., 1994).
Crystal Structure Analysis
Research into the crystal structure of compounds like triclopyr (structurally distinct but relevant for comparison) helps in understanding the molecular conformation, intermolecular interactions, and the architecture of chemical compounds, which is crucial for designing compounds with desired properties (Cho et al., 2014).
Green Chemistry Applications
Compounds involving pyrrolidine and acetic acid have been used in solvent-free reactions under grinding conditions. This approach represents an eco-friendly, efficient method for synthesizing highly functionalized molecules, highlighting the potential for sustainable practices in chemical synthesis (Muthusaravanan et al., 2014).
Quantum Chemical Investigation
Quantum chemical studies on pyrrolidinones and related compounds provide insights into their electronic properties, molecular orbital energies, and thermodynamics. These investigations are fundamental for understanding the reactivity and stability of chemical compounds, leading to applications in materials science and molecular engineering (Bouklah et al., 2012).
Synthesis of γ-Aminobutyric Acid Analogues
Research into the synthesis of cyclic γ-aminobutyric acid (GABA) analogues explores the creation of compounds with potential neurological activity, offering insights into the design of therapeutics targeting GABAergic systems (Petz et al., 2019).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-15-10-9(11(21)16(2)13(15)22)18(7-8(19)20)12(14-10)17-5-3-4-6-17/h3-7H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNFCFZXXGCJRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

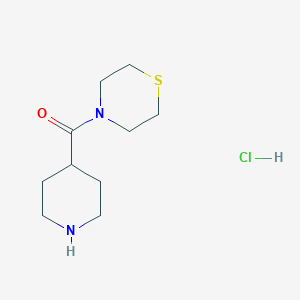

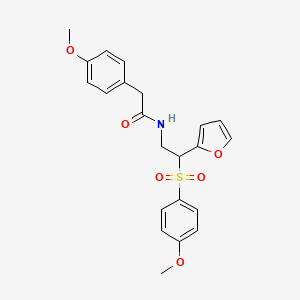
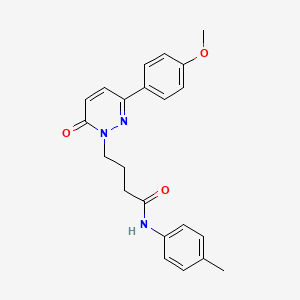

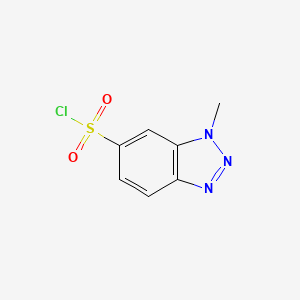
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
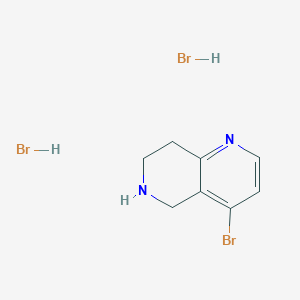

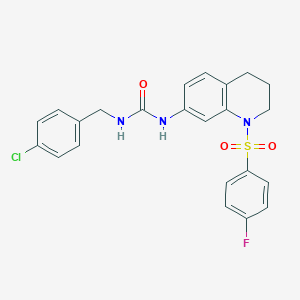

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)
